2-Cyclopenten-1-ol, 2-bromo-, (1S)-

CAS No.: 156768-85-3

Cat. No.: VC19133116

Molecular Formula: C5H7BrO

Molecular Weight: 163.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156768-85-3 |

|---|---|

| Molecular Formula | C5H7BrO |

| Molecular Weight | 163.01 g/mol |

| IUPAC Name | (1S)-2-bromocyclopent-2-en-1-ol |

| Standard InChI | InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1 |

| Standard InChI Key | HVTLYEBHUKZJCL-YFKPBYRVSA-N |

| Isomeric SMILES | C1C[C@@H](C(=C1)Br)O |

| Canonical SMILES | C1CC(C(=C1)Br)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

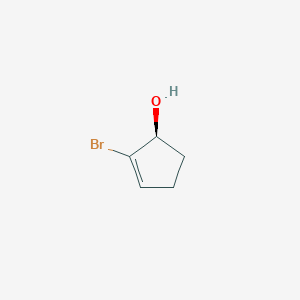

The compound has the molecular formula C₅H₇BrO and a molecular weight of 163.01 g/mol . Its IUPAC name, (1S)-2-bromocyclopent-2-en-1-ol, reflects the stereospecific configuration at the first carbon (S-configuration) and the bromine substitution at the second carbon of the cyclopentenol ring . The structure features a five-membered cyclopentene ring with hydroxyl (-OH) and bromine (-Br) groups at positions 1 and 2, respectively (Figure 1).

Figure 1:

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Flash Point | Not reported | |

| LogP (Partition Coefficient) | 1.42 | |

| PSA (Polar Surface Area) | 20.23 Ų |

The absence of reported melting/boiling points suggests challenges in isolation or characterization under standard conditions . The logP value indicates moderate lipophilicity, while the PSA highlights polarity due to the hydroxyl group .

Synthesis and Stereoselective Production

Halogenation of Cyclopentenol Precursors

A common route involves bromination of cyclopentenol derivatives. For example, 2-cyclopenten-1-ol can undergo electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride . Stereochemical control is achieved via chiral catalysts or enantioselective conditions. A study by Wu et al. (2015) demonstrated the use of copper bromide (CuBr) and chiral ligands to synthesize enantiomerically enriched bromocyclopentenols .

Ring-Closing Metathesis (RCM)

RCM of diene precursors offers a stereocontrolled approach. For instance, Grubbs’ catalyst-mediated metathesis of 1,6-dienes yields cyclopentenol frameworks with defined configurations . This method was employed in the synthesis of 1-methyl-2-cyclopentenol, a structural analog, achieving 40–83% yields depending on substituents .

Applications in Organic Synthesis

Chiral Building Block

The (1S)-configuration makes this compound valuable in asymmetric synthesis. It serves as a precursor for natural products containing tertiary alcohols, such as phorbasin B . The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Pharmaceutical Intermediates

The compound is implicated in synthesizing antiviral agents. For example, carbovir analogs require stereochemically defined cyclopentenol intermediates for activity . The (1S)-configuration ensures compatibility with enzymatic targets, as demonstrated in studies on purine-substituted cyclopentenes .

Agricultural Chemistry

Brominated cyclopentenols are explored as herbicides and pesticides due to their ability to disrupt plant growth pathways . The bromine moiety enhances bioavailability and environmental persistence, though regulatory data remain limited .

Comparative Analysis with Analogous Compounds

2-Bromo-3-methyl-2-cyclopenten-1-one

This ketone derivative (CAS: 80963-36-6) shares a similar brominated cyclopentene backbone but lacks the hydroxyl group. It exhibits higher reactivity in Michael additions and Diels-Alder reactions, making it preferable for polycyclic syntheses.

(1S,2R)-2-Bromo-cyclopentanol

The saturated analog (CAS: 20377-79-1) lacks the double bond, reducing conjugation effects. This increases stability but limits utility in cycloadditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume